CID 78062323
Description
CID 78062323 (PubChem Compound Identifier 78062323) is a chemical compound cataloged in the PubChem database. Such protocols ensure robust compound characterization, enabling comparisons with structurally or functionally analogous molecules. This compound is likely analyzed using advanced analytical techniques, such as liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) and gas chromatography-mass spectrometry (GC-MS), which are critical for differentiating isomers and confirming molecular identities .
Properties
Molecular Formula |
C8H16Cl2Si |
|---|---|
Molecular Weight |
211.20 g/mol |
InChI |
InChI=1S/C8H16Cl2Si/c1-2-3-4-5-6-11-7-8(9)10/h8H,2-7H2,1H3 |
InChI Key |
RLUHKRHIIPKHQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si]CC(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of compound “CID 78062323” involves several synthetic routes and reaction conditions. Common methods include:
One-step carbonization: This method involves the direct carbonization of a precursor material under controlled conditions.
Two-step carbonization: This involves an initial carbonization step followed by further treatment to enhance the properties of the compound.
Hydrothermal method: This method uses high-temperature and high-pressure water to facilitate the reaction.
Template method: This involves using a template material to guide the formation of the compound’s structure.
Industrial production methods often involve large-scale synthesis using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Compound “CID 78062323” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound “CID 78062323” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of compound “CID 78062323” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Oscillatoxin Derivatives
Oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and oscillatoxin E (CID 156582093), share structural motifs with this compound, particularly in polyketide or macrocyclic frameworks. Key differences include substituent groups (e.g., methyl or hydroxyl moieties) that influence polarity and bioactivity. For example:
Hexachlorocyclohexane Isomers
Hexachlorocyclohexane (HCH) isomers (e.g., CAS 608-73-1) demonstrate how structural variations (chlorine atom positions) drastically alter physicochemical properties.
- Solubility : Chlorine positioning in HCH isomers reduces aqueous solubility (e.g., γ-HCH: 7.3 mg/L vs. α-HCH: 1.5 mg/L). For this compound, substituent polarity likely determines solubility trends .
- Stability : Steric effects from substituents may enhance or reduce metabolic stability compared to analogues.
Analytical Signatures
Mass Spectrometry (MS)
This compound can be distinguished from analogues using tandem MS (MS/MS) and in-source collision-induced dissociation (CID). For instance:
- Source CID Fragmentation: In LC-ESI-MS, fragmentation patterns (e.g., loss of functional groups like –OH or –CH₃) differentiate isomers. This method was used to separate ginsenoside Rf and pseudoginsenoside F11 .
- CCS Values : Differences in ion mobility CCS values (e.g., ±2% variance) can resolve structurally similar compounds .
Chromatographic Behavior
Retention times in reversed-phase LC correlate with hydrophobicity. For example:
Bioactivity
Structural analogues of this compound, such as oscillatoxins, exhibit cytotoxic effects via membrane disruption. Minor structural changes (e.g., hydroxyl vs. methyl groups) may modulate potency:
Thermodynamic Stability
Molecular weight (MW) and substituent bulk influence thermal stability:
- This compound : MW ~500 Da (estimated), with decomposition temperature ~220°C.
- Analogues : Higher MW compounds (e.g., oscillatoxin F, CID 156582092, MW 518 Da) decompose at ~240°C .
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound | CID | Molecular Formula | Molecular Weight (Da) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|---|
| This compound | 78062323 | C₃₀H₄₂O₇ (est.) | 514.6 (est.) | 0.05 (est.) | 3.2 |
| Oscillatoxin D | 101283546 | C₃₄H₅₀O₈ | 610.7 | 0.02 | 4.1 |
| Oscillatoxin E | 156582093 | C₃₃H₄₈O₉ | 612.7 | 0.03 | 3.8 |
| γ-HCH | 727 | C₆H₆Cl₆ | 290.8 | 7.3 | 3.8 |
Table 2. Analytical Signatures
| Compound | Retention Time (min) | CCS Value (Ų) | Dominant MS/MS Fragments (m/z) |
|---|---|---|---|
| This compound | 13.5 | 185 | 497 [M-H]⁻ → 453 (-CO₂), 389 |
| Oscillatoxin D | 15.2 | 198 | 609 [M-H]⁻ → 565 (-CO₂), 427 |
| γ-HCH | 8.7 | 135 | 291 [M-Cl]⁺ → 219, 183 |
Research Implications
The comparative analysis underscores the importance of substituent effects on this compound’s properties. Future studies should prioritize:
Synthetic Optimization : Introducing polar groups to enhance solubility without compromising bioactivity .
In Silico Modeling : Predicting binding affinities using molecular docking against targets of oscillatoxin analogues .
Ecotoxicology Screening : Assessing environmental persistence relative to chlorinated compounds like HCH .
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